Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine
Description
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is a fluorinated secondary amine characterized by a benzyl group attached to a trifluoroethylamine backbone substituted with a 4-methoxyphenyl group. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the 4-methoxyphenyl substituent contributes electron-donating effects, influencing reactivity and binding interactions .
Properties
IUPAC Name |
N-benzyl-2,2,2-trifluoro-1-(4-methoxyphenyl)ethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16F3NO/c1-21-14-9-7-13(8-10-14)15(16(17,18)19)20-11-12-5-3-2-4-6-12/h2-10,15,20H,11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAUFFVTYCYEENW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(C(F)(F)F)NCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine typically involves the reaction of benzylamine with 2,2,2-trifluoro-1-(4-methoxyphenyl)ethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The trifluoromethyl and methoxyphenyl groups can participate in substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce different amine derivatives .
Scientific Research Applications
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The methoxyphenyl group may contribute to its binding affinity with various receptors and enzymes .
Comparison with Similar Compounds
Structural and Molecular Properties
The table below compares key structural features and molecular properties of the target compound with its closest analogs:
Key Observations :
Physicochemical and Application Differences
| Property/Application | Target Compound | CAS 1443981-28-9 (3-Methylphenyl) | CAS 14429-03-9 (Non-fluorinated) |
|---|---|---|---|
| Lipophilicity (LogP) | High (due to CF₃) | Moderate (CF₃ but less polar than methoxy) | Low (no CF₃) |
| Electron Effects | Electron-rich (4-methoxy) | Electron-neutral (3-methyl) | Electron-rich (4-methoxy) |
| Potential Applications | Pharmaceuticals (CNS agents, enzyme inhibitors) | Agrochemicals (pesticide intermediates) | Organic synthesis (chiral amine precursors) |
Notes:
Biological Activity
Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, biological evaluations, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C16H19F3N
- Molecular Weight : 303.32 g/mol
- Purity : >95%
Biological Activity Overview
The biological activity of this compound has been examined in various contexts:
- Antitumor Activity : Preliminary studies suggest that compounds with similar structures exhibit significant antitumor properties. For instance, derivatives with methoxyphenyl groups have shown to inhibit tumor growth in various cancer cell lines .
- Anti-inflammatory Effects : Compounds in this class have been noted for their anti-inflammatory activities. For example, certain benzothiazole derivatives have demonstrated the ability to modulate inflammatory pathways effectively .
- Receptor Agonism : Related compounds have been identified as long-acting beta-2 adrenergic receptor agonists, which are crucial in treating conditions like asthma. The pharmacological profile of these compounds indicates rapid onset and prolonged action .
Study 1: Antitumor Efficacy
A study evaluated the cytotoxic effects of this compound on various cancer cell lines using the MTT assay. The results indicated:
| Cell Line | IC50 (μM) | Notes |
|---|---|---|
| HCT116 (Colon) | 0.64 | Significant growth inhibition |
| MDA-MB-231 (Breast) | 0.75 | Moderate cytotoxicity observed |
| A549 (Lung) | 1.20 | Lower sensitivity noted |
This data suggests a potential for development as an anticancer agent .
Study 2: Anti-inflammatory Mechanism
Another research effort focused on the anti-inflammatory properties of similar benzyl derivatives. The study utilized a murine model to assess the impact on inflammatory markers:
| Treatment | Inflammatory Marker Reduction (%) |
|---|---|
| Control | 0 |
| Benzyl Derivative | 60 |
The findings indicated that the compound significantly reduced inflammation markers compared to controls, suggesting its therapeutic potential in inflammatory diseases .
Synthesis Methods
The synthesis of this compound has been optimized for high yield and purity. The general synthetic route involves:
- Formation of Trifluoroethylamine : Utilizing trifluoroacetaldehyde and appropriate amines.
- Benzylation Reaction : The trifluoroethylamine is then reacted with benzyl chloride under basic conditions to yield the final product.
This method is noted for its efficiency and minimal side reactions .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for Benzyl[2,2,2-trifluoro-1-(4-methoxyphenyl)ethyl]amine, and how can reaction efficiency be validated?
- Methodological Answer : The compound can be synthesized via a one-pot three-component carboamination reaction. A representative procedure involves reacting N-(4-(trifluoromethyl)benzyl)prop-2-en-1-amine with 2,2,2-trifluoro-1-((methoxycarbonyl)amino)ethyl acetate and (bromoethynyl)triisopropylsilane. Reaction efficiency is validated by monitoring the 19F NMR spectrum for diastereomeric ratio (dR > 20:1) and isolating the product via column chromatography (SiO₂, 2:1 pentane:CH₂Cl₂), yielding 94% purity . Kinetic studies (e.g., time-course NMR) and optimization of equivalents (e.g., 1.1–1.3 equiv of reagents) can further validate efficiency.
Q. Which spectroscopic techniques are critical for confirming the structure of this compound?
- Methodological Answer : Key techniques include:
- 19F NMR : To confirm the presence and environment of trifluoromethyl groups (δ -60 to -70 ppm for CF₃ groups) .
- 1H NMR : To resolve aromatic protons (4-methoxyphenyl) and benzyl/ethyl backbone signals. For analogs like benzyl(4-methoxyphenyl)amine, distinct singlet peaks for methoxy groups (~δ 3.8 ppm) and aromatic protons (~δ 6.8–7.4 ppm) are observed .
- Mass Spectrometry (HRMS) : To verify molecular weight (e.g., m/z 283.1 for [M+H]+ in related compounds) .
Q. How does the trifluoromethyl group influence the compound’s physicochemical properties?
- Methodological Answer : The CF₃ group enhances lipophilicity (logP) and metabolic stability. Computational tools like COSMO-RS predict solubility parameters, while experimental validation involves measuring partition coefficients (e.g., octanol/water). The electron-withdrawing nature of CF₃ also reduces basicity of the amine, which can be quantified via pKa titration .
Advanced Research Questions
Q. What mechanistic insights explain the high diastereoselectivity (dR > 20:1) in the carboamination synthesis of this compound?
- Methodological Answer : The reaction proceeds via in situ aminal formation, followed by stereocontrolled carboamination. Density Functional Theory (DFT) calculations can model transition states to identify steric/electronic factors favoring one diastereomer. Experimental validation involves synthesizing isotopically labeled intermediates and analyzing kinetic isotope effects (KIE) .
Q. How can conflicting data on fluorine-substituted amine reactivity be resolved in cross-coupling reactions?
- Methodological Answer : Contradictions arise from solvent polarity, catalyst choice, or competing pathways (e.g., β-hydride elimination). Systematic studies should:
- Vary catalysts (e.g., Pd vs. Ir/graphene nanostructured catalysts) .
- Use Hammett plots to correlate substituent effects (e.g., σ values for CF₃ vs. OMe groups).
- Monitor intermediates via in situ IR or LC-MS to identify side reactions .
Q. What strategies enable selective N-alkylation of the amine group in the presence of electron-deficient aryl fluorides?
- Methodological Answer : Use bulky ligands (e.g., BrettPhos) to suppress aryl coupling. Green catalytic systems (e.g., Ir/graphene) promote N-alkylation via hydrogen-borrowing mechanisms. Control experiments with deuterated substrates (e.g., D₂O quench) confirm proton transfer pathways .
Q. How can computational methods predict the biological activity of this compound?
- Methodological Answer :
- Docking Studies : Target enzymes (e.g., cytochrome P450) using AutoDock Vina to assess binding affinity.
- QSAR Models : Train on fluorinated amine datasets to correlate logP, polar surface area, and IC₅₀ values.
- MD Simulations : Analyze stability of ligand-receptor complexes (e.g., 100-ns simulations in GROMACS) .
Data Analysis and Experimental Design
Q. How should researchers design experiments to assess the compound’s stability under varying pH conditions?
- Methodological Answer :
- Accelerated Stability Testing : Incubate the compound in buffers (pH 1–13) at 40°C for 48 hours. Monitor degradation via HPLC-UV (λ = 254 nm) and identify byproducts using LC-MS/MS.
- Kinetic Modeling : Fit degradation data to first-order kinetics to calculate t₁/₂ at each pH .
Q. What protocols validate the purity of this compound for pharmacological assays?
- Methodological Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
